![molecular formula C11H17N3O4S B12567602 N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide CAS No. 184646-59-1](/img/structure/B12567602.png)
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide is a chemical compound with a complex structure that includes a nitrophenyl group, an aminoethyl chain, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions to introduce the aminoethyl chain and the methanesulfonamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality. Optimization of reaction conditions and the use of efficient purification techniques are crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used depending on the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and stability, making it more effective in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide: Similar in structure but with different substituents.
N-{2-[Ethyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
184646-59-1 |
|---|---|
Molekularformel |
C11H17N3O4S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
N-[2-(N,3-dimethyl-4-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-9-8-10(4-5-11(9)14(15)16)13(2)7-6-12-19(3,17)18/h4-5,8,12H,6-7H2,1-3H3 |
InChI-Schlüssel |
RDMMNBLXFJOOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)CCNS(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


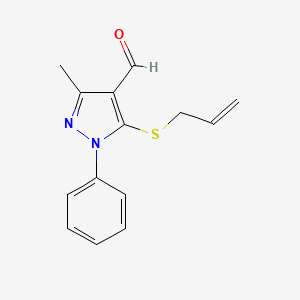
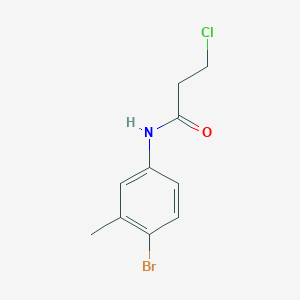

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
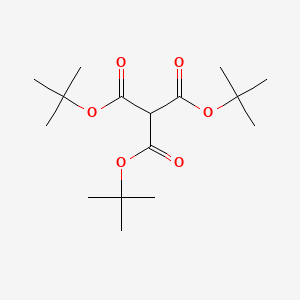
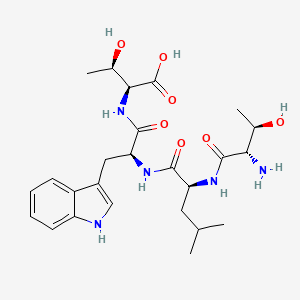

![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)

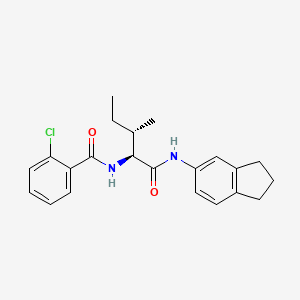
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
